4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide
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Overview
Description
4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is an organic compound with a complex structure that includes a methoxy group, a thiophene ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-methoxybenzoyl chloride and thiophen-2-ylmethylamine. These intermediates are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific receptors or proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(thiophen-2-ylmethyl)aniline
- 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
Uniqueness
4-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-methoxy-N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-21-13-6-4-12(5-7-13)15(18)16-8-10-23(19,20)17-11-14-3-2-9-22-14/h2-7,9,17H,8,10-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEKJBKXWSIFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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